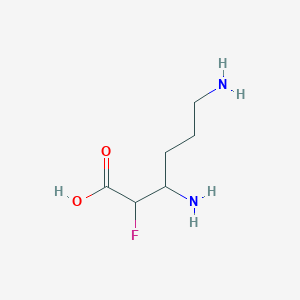![molecular formula C14H29NO2 B14272294 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol CAS No. 133124-53-5](/img/structure/B14272294.png)
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is an organic compound that features both amine and diol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol typically involves multi-step organic reactions. One common method involves the alkylation of diethylamine with a suitable alkyl halide, followed by the introduction of the diol functionality through a series of reduction and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[6-(Dimethylamino)hex-4-EN-1-YL]butane-1,4-diol
- 2-[6-(Diethylamino)hex-4-EN-1-YL]pentane-1,4-diol
- 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,3-diol
Uniqueness
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with biological molecules in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
133124-53-5 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
2-[6-(diethylamino)hex-4-enyl]butane-1,4-diol |
InChI |
InChI=1S/C14H29NO2/c1-3-15(4-2)11-8-6-5-7-9-14(13-17)10-12-16/h6,8,14,16-17H,3-5,7,9-13H2,1-2H3 |
Clé InChI |
QLONGLKGZBKMLX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC=CCCCC(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
silane](/img/structure/B14272223.png)
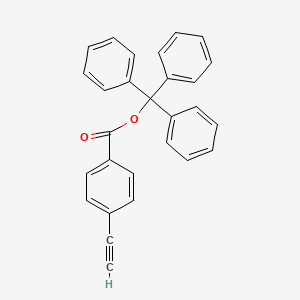
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
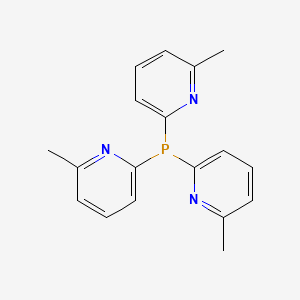
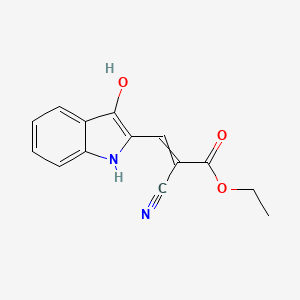

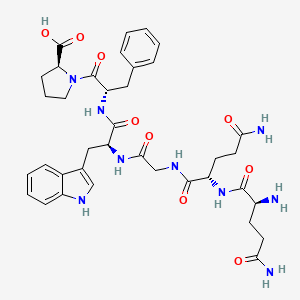
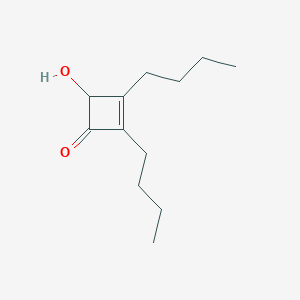
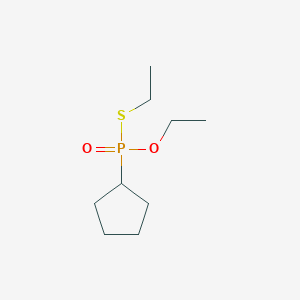
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
